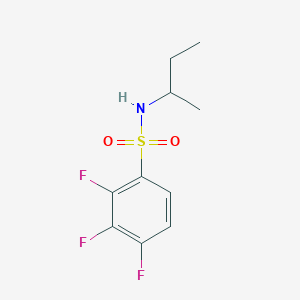
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid is a chiral epoxide derivative with a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a chiral epoxide and a piperidine derivative.
Epoxidation: The formation of the oxirane ring can be achieved through epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or other peracids.
Nucleophilic Substitution: The piperidine ring is introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with the epoxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its ability to act as a precursor for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
作用机制
The mechanism of action of (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- (2R,3S)-3-(morpholin-1-ylmethyl)oxirane-2-carboxylic acid
- (2R,3S)-3-(pyrrolidin-1-ylmethyl)oxirane-2-carboxylic acid
- (2R,3S)-3-(azetidin-1-ylmethyl)oxirane-2-carboxylic acid
Uniqueness
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the piperidine ring. This structural feature may impart distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)8-7(13-8)6-10-4-2-1-3-5-10/h7-8H,1-6H2,(H,11,12)/t7-,8+/m0/s1 |
InChI 键 |
SEQFQDUFFYQLLO-JGVFFNPUSA-N |
手性 SMILES |
C1CCN(CC1)C[C@H]2[C@@H](O2)C(=O)O |
规范 SMILES |
C1CCN(CC1)CC2C(O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



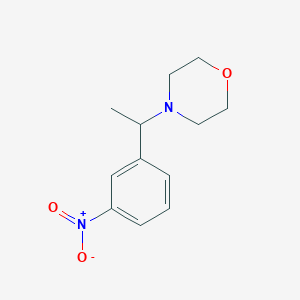
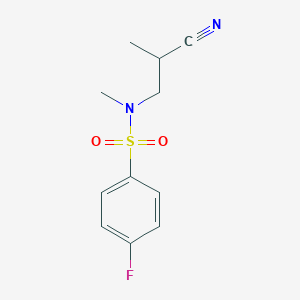

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
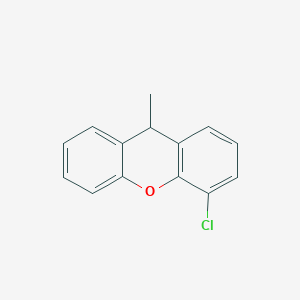
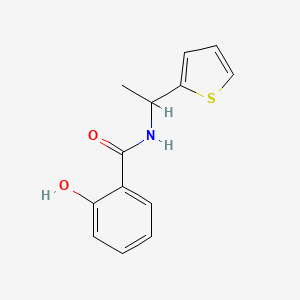
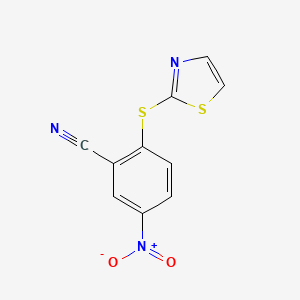
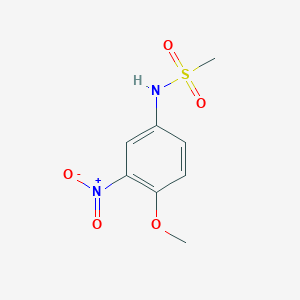
![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)
![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)
